Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride
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Overview
Description
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride is a complex organic compound with the molecular formula C15H19NO2. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-dihydroindene with piperidine in the presence of a suitable catalyst can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,2-dihydroindene-3,4’-piperidine]
- Spirooxindoles
- Spiroindoles
Uniqueness
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1187173-86-9 |
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Molecular Formula |
C15H20ClNO2 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-18-14(17)12-10-15(6-8-16-9-7-15)13-5-3-2-4-11(12)13;/h2-5,12,16H,6-10H2,1H3;1H |
InChI Key |
NODVKYVZFOOFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCNCC2)C3=CC=CC=C13.Cl |
Origin of Product |
United States |
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